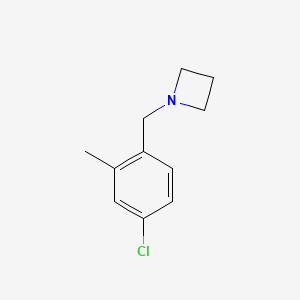
1-(4-Chloro-2-methylbenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-methylbenzyl)azetidine is a chemical compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound, specifically, features a 4-chloro-2-methylbenzyl group attached to the azetidine ring, making it a valuable entity in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methylbenzyl)azetidine typically involves the reaction of 4-chloro-2-methylbenzylamine with azetidinone under specific conditions. The process may include:
Cyclization Reactions: Utilizing cyclization of appropriate precursors under acidic or basic conditions.
Catalytic Methods: Employing catalysts such as palladium or nickel to facilitate the formation of the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve:
Batch Processes: Conducted in reactors where the reactants are mixed and allowed to react over a period.
Continuous Flow Processes: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-methylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the azetidine ring to form amines using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation at the benzyl position using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Bromine, alkyl halides.
Major Products:
N-Oxides: Formed through oxidation.
Amines: Resulting from reduction.
Substituted Azetidines: Produced via substitution reactions.
Scientific Research Applications
1-(4-Chloro-2-methylbenzyl)azetidine finds applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylbenzyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Receptor Modulation: Interacting with receptors to alter their signaling pathways.
Comparison with Similar Compounds
Azetidine: The parent compound with a simple four-membered ring.
4-Chloro-2-methylbenzylamine: Lacking the azetidine ring but containing the benzyl group.
N-Benzylazetidine: Featuring a benzyl group without the chloro and methyl substituents.
Uniqueness: 1-(4-Chloro-2-methylbenzyl)azetidine stands out due to the presence of both the azetidine ring and the 4-chloro-2-methylbenzyl group. This combination imparts unique reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
1-[(4-chloro-2-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14ClN/c1-9-7-11(12)4-3-10(9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
InChI Key |
CDPJHERSMYPFEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CN2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



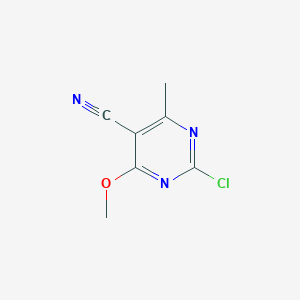
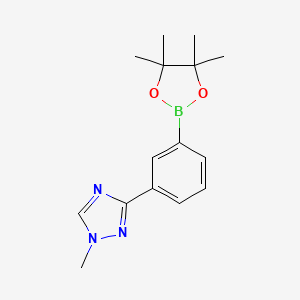
![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)
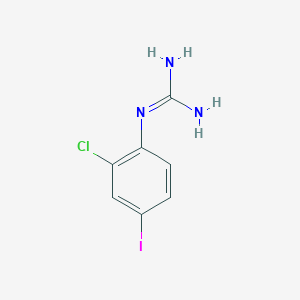
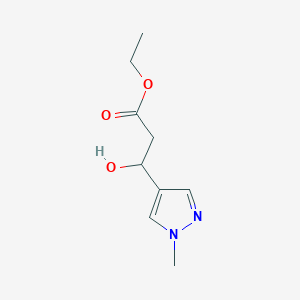
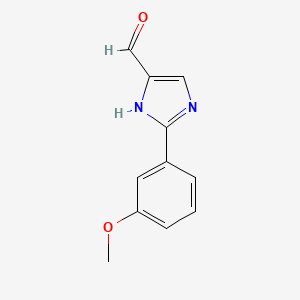
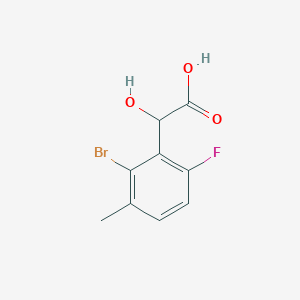



![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
![1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)
